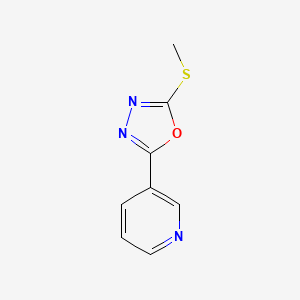
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid, also known as CPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CPP is a pyrazole derivative, and its chemical structure is shown below:
Mécanisme D'action
The mechanism of action of 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid has been shown to exhibit various biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of inflammation and pain, and the induction of apoptosis (programmed cell death) in cancer cells. 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid has also been shown to exhibit antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid has several advantages for use in lab experiments, including its ease of synthesis and purification, as well as its potential applications in medicinal chemistry, biochemistry, and pharmacology. However, 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid also has some limitations, including its relatively low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the research on 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid, including the development of new 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid derivatives with improved pharmacological activities, the study of the mechanism of action of 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid, and the exploration of its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, the use of 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid as a scaffold for the synthesis of new compounds with improved pharmacological activities is an area of active research.
Méthodes De Synthèse
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid can be synthesized using various methods, including the reaction between 3-phenylpropanoic acid and 1H-pyrazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid as a white solid, which can be purified using recrystallization techniques.
Applications De Recherche Scientifique
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. 3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid has also been studied for its potential use as a scaffold for the synthesis of new compounds with improved pharmacological activities.
Propriétés
IUPAC Name |
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-12(10-6-7-14-16-10)15-11(13(18)19)8-9-4-2-1-3-5-9/h1-7,11H,8H2,(H,14,16)(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUWNLABIHVYKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-2-(1H-pyrazole-5-carbonylamino)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7541021.png)
![3-[(2,5-Dimethylthiophene-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7541033.png)
![Ethyl 1-[3-[2-cyanoethyl(methyl)amino]-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B7541043.png)
![1-[[2-(4-Chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541046.png)

![Hexanoic acid,6-[(1h-indazol-5-ylcarbonyl)amino]-](/img/structure/B7541062.png)
![3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B7541069.png)
![2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7541075.png)
![3-Methyl-2-[(1-phenyltriazole-4-carbonyl)amino]butanoic acid](/img/structure/B7541086.png)
![3-methyl-2-[(3-oxo-4H-1,4-benzoxazine-6-carbonyl)amino]butanoic acid](/img/structure/B7541090.png)


![1-[(E)-3-(2,4-dimethylphenyl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7541107.png)